1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is an organic compound that features a unique structure combining a thienyl group, a methylamino group, and a naphthyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction involving thiophene and an appropriate halogenating agent.
Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to form the methylamino derivative.
Etherification: The final step involves the etherification of the naphthyl group with the methylamino derivative, typically using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and ether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ether cleavage.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alcohols and ethers.
Scientific Research Applications
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary but often include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
- 1-(3-Thienyl)-3-(dimethylamino)propyl 1-naphthyl ether
- 1-(2-Thienyl)-3-(methylamino)propyl 1-naphthyl ether
- 1-(3-Thienyl)-3-(methylamino)propyl 2-naphthyl ether
Uniqueness: 1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether is unique due to the specific positioning of the thienyl and naphthyl groups, which can influence its chemical reactivity and interaction with biological targets. The presence of the methylamino group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and binding affinity in medicinal applications.
Properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDOCXPDYDKOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.